1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction using a 4-methoxyphenyl halide.
Attachment of the 3-methylpiperidine-1-carbonyl group: This can be done through an acylation reaction using a 3-methylpiperidine derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other suitable leaving groups in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-4-3-9-19(11-13)18(22)14-10-17(21)20(12-14)15-5-7-16(23-2)8-6-15/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCDERQROJRKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732015 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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